

# Application Notes and Protocols: Step-by-Step Synthesis of Diethyl Diallylmalonate

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## Compound of Interest

Compound Name: *Diallyl malonate*

Cat. No.: *B160601*

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This document provides detailed protocols for the synthesis of diethyl diallylmalonate, a valuable building block in organic synthesis. It is notably used as a precursor in the enantioselective synthesis of carbocyclic nucleoside analogues and in ring-closing metathesis reactions.<sup>[1][2]</sup> The following sections present two common and effective methods for this synthesis: one employing sodium ethoxide as a base and the other utilizing potassium carbonate.

## Synthesis Overview

The synthesis of diethyl diallylmalonate is typically achieved through the dialkylation of diethyl malonate with an allyl halide, such as allyl bromide. The reaction involves the deprotonation of the acidic  $\alpha$ -hydrogen of diethyl malonate by a base to form a carbanion, which then acts as a nucleophile and attacks the allyl bromide in an  $SN_2$  reaction. This process is repeated to introduce the second allyl group.

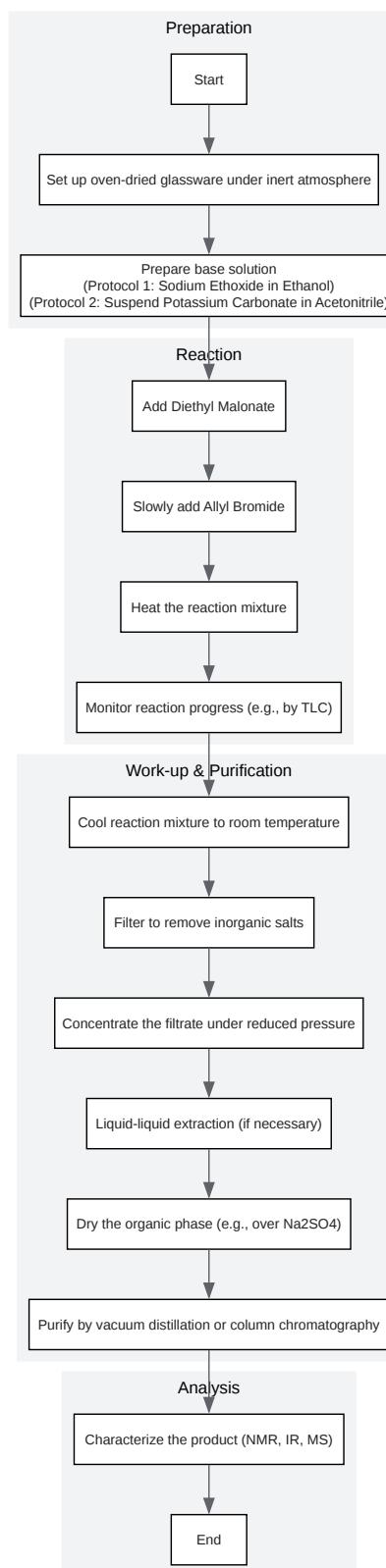
## Quantitative Data Summary

The table below summarizes the key quantitative data for the two detailed synthesis protocols.

Parameter	Protocol 1: Sodium Ethoxide Method	Protocol 2: Potassium Carbonate Method
Starting Material	Diethyl malonate	Diethyl malonate
Reagents	Sodium metal, Absolute ethanol, Allyl bromide	Anhydrous potassium carbonate, Allyl bromide
Solvent	Absolute ethanol	Anhydrous acetonitrile
Molar Ratio (Base:Malonate)	2:1	2.7:1
Molar Ratio (Allyl Bromide:Malonate)	2.2:1	2.2:1
Reaction Temperature	Reflux	80 °C
Reaction Time	Several hours	24 hours
Reported Yield	~61%	Not explicitly reported for diallyl product
Product Purity	Dependent on purification	Dependent on purification

## Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of diethyl diallylmalonate.

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Caption: General workflow for the synthesis of diethyl diallylmalonate.

## Experimental Protocols

### Protocol 1: Synthesis of Diethyl Diallylmalonate using Sodium Ethoxide

This protocol details the synthesis using sodium ethoxide as the base in ethanol.

#### Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Allyl bromide
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, carefully add sodium metal (2.0 equivalents) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
- Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

- First Alkylation: Slowly add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
- Second Alkylation: After the initial reaction subsides, add a second portion of sodium ethoxide (prepared separately or in situ if excess sodium was used initially) followed by a second portion of allyl bromide (1.1 equivalents).
- Reaction Completion: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the ethanol under reduced pressure.
  - Add water to the residue to dissolve any inorganic salts.
  - Extract the aqueous layer with diethyl ether (3 x volumes).
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent.
- Purification:
  - Remove the solvent from the filtrate under reduced pressure.
  - Purify the crude product by vacuum distillation to obtain pure diethyl diallylmalonate.

## Protocol 2: Synthesis of Diethyl Diallylmalonate using Potassium Carbonate

This protocol outlines the synthesis using anhydrous potassium carbonate as the base in acetonitrile.

**Materials:**

- Diethyl malonate
- Anhydrous potassium carbonate
- Allyl bromide
- Anhydrous acetonitrile (CH<sub>3</sub>CN)
- Celite
- Three-neck round-bottom flask, reflux condenser, magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- Reaction Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).
- Initial Stirring: Stir the reaction mixture at room temperature for 10 minutes.
- Addition of Allyl Bromide: Slowly add allyl bromide (23 g) to the stirred suspension at room temperature.
- Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Filter the mixture through a bed of celite to remove the potassium salts.
  - Wash the celite bed with acetonitrile (100 mL).
  - Combine the filtrates.

- Purification:
  - Concentrate the combined filtrates under reduced pressure to obtain the crude product.
  - Further purification can be achieved by vacuum distillation.

## Characterization Data

The synthesized diethyl diallylmalonate can be characterized by its physical and spectral properties.

- Appearance: Colorless liquid.
- Boiling Point: 128-130 °C at 12 mmHg.[3]
- Density: 0.994 g/mL at 25 °C.[3]
- Refractive Index: n<sub>20</sub>/D 1.446.[3]
- NMR Spectroscopy: The structure can be confirmed by <sup>1</sup>H and <sup>13</sup>C NMR.
- Mass Spectrometry: To confirm the molecular weight (240.30 g/mol ).[4]

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